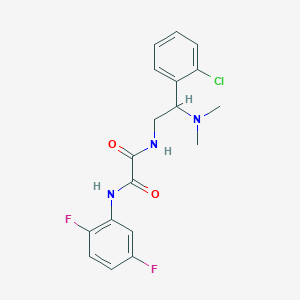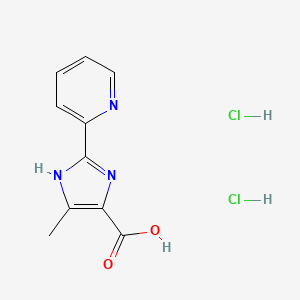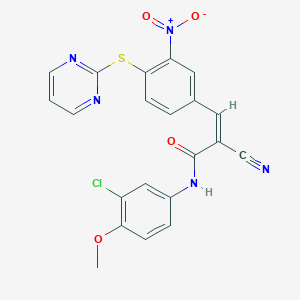
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural. This compound is also known as DDAO, and it is a fluorescent dye that is used in biological imaging and detection.
Wissenschaftliche Forschungsanwendungen
GPR14/Urotensin-II Receptor Agonist
A cell-based screen identified a compound structurally related to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide as a nonpeptidic agonist of the urotensin-II receptor. This agonist, known as AC-7954, showed significant selectivity and efficacy at the human UII receptor. The enantiopure forms of the compound revealed that its activity predominantly comes from the (+)-enantiomer. This discovery suggests potential pharmacological and research applications, particularly as a drug lead (Croston et al., 2002).
Alzheimer's Disease Diagnostic Tool
In research related to Alzheimer's disease, a derivative of a compound structurally similar to this compound, namely [18F]FDDNP, was used in positron emission tomography (PET) scans. This compound helped in localizing and quantifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, offering a noninvasive technique to monitor the progression of these neuropathological features (Shoghi-Jadid et al., 2002).
Polymer Chemistry Applications
A study in polymer chemistry utilized a compound related to this compound for surface-initiated nitroxide-mediated radical polymerization (NMRP). This process involved grafting 2-(dimethylamino)ethyl acrylate (DMAEA) from microspheres, leading to the development of functional polymers with potential applications in various industries (Bian & Cunningham, 2006).
Fluorescent Labeling
Another application in biochemical research involved the activation of carboxyfluorescein, a compound structurally akin to this compound. This activation was achieved using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, leading to the production of succinimidyl and pentafluorophenyl esters. These esters are crucial for fluorescent labeling in biological studies, facilitating the visualization of cellular and molecular processes (Adamczyk et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3O2/c1-24(2)16(12-5-3-4-6-13(12)19)10-22-17(25)18(26)23-15-9-11(20)7-8-14(15)21/h3-9,16H,10H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWRDJUCUUSSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)




![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)
![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)


![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)